Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate
Description
Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate is a pyrrolidine-based compound with a tert-butyl carbamate protecting group and a substituted amino-propanoyl moiety. This molecule is structurally characterized by a bicyclic amine system, which is often utilized in medicinal chemistry as a scaffold for designing protease inhibitors, receptor modulators, or intermediates in synthetic pathways. Its stereochemistry and functional group arrangement influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C14H27N3O3 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O3/c1-6-17(12(18)10(2)15)11-7-8-16(9-11)13(19)20-14(3,4)5/h10-11H,6-9,15H2,1-5H3 |
InChI Key |
YKBMEICFWDODBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate typically involves the use of nitrogen-containing acetals and ketals as starting materials. The general synthetic route includes the cyclization of γ-aminocarbonyl compounds, which leads to the formation of pyrrolidine derivatives . The reaction conditions often involve the use of catalysts such as iridium complexes or rhodium catalysts to achieve high yields and enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of room temperature ionic liquids (RTILs) can also facilitate the separation and recovery of catalysts, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-tert-Butyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, particularly in Michael additions.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its chiral properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to desired biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several pyrrolidine- and piperidine-containing derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and applications.
Key Structural Analogs
The following compounds exhibit high similarity (1.00 Tanimoto index) to the target molecule, as identified in chemical databases :
| CAS No. | Compound Name | Key Structural Differences |
|---|---|---|
| 887579-07-9 | tert-Butyl 3-((2-(piperidin-1-yl)ethyl)amino)pyrrolidine-1-carboxylate | Piperidin-1-yl group replaces the ethyl-amino-propanoyl moiety. |
| 885275-11-6 | tert-Butyl 3-(piperidin-4-ylamino)pyrrolidine-1-carboxylate | Piperidin-4-ylamino group substitutes the 2-aminopropanoyl(ethyl)amino chain. |
| 1277168-52-1 | (3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate | Fused bicyclic system (pyrrolo-pyridine) replaces the linear pyrrolidine backbone. |
| 1408074-65-6 | Unspecified tert-butyl pyrrolidine carboxylate derivative | Structural details unavailable; likely differs in substitution or stereochemistry. |
Physicochemical and Functional Differences
- Reactivity: The nitro-substituted analog (e.g., tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate from ) introduces electrophilic nitro groups, enhancing reactivity in nucleophilic aromatic substitution reactions .
- Biological Activity: Piperidine-containing analogs (e.g., CAS 885275-11-6) are often employed in kinase inhibitors due to their ability to mimic ATP-binding motifs, whereas the target compound’s 2-aminopropanoyl chain may favor peptide-like interactions .
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